Superior Efficacy in Reducing Vein Wall Injury Compared to LMWH (Enoxaparin) in Rat Venous Thrombosis Model
In a rat inferior vena cava (IVC) stenosis model of venous thrombosis, PSI-697 (30 mg/kg, oral) demonstrated superior protection against vein wall injury compared to the anticoagulant low-molecular-weight heparin (LMWH, enoxaparin at 3 mg/kg, subcutaneous) [1]. Crucially, PSI-697 significantly reduced vein wall stiffness, intimal thickness, and specific inflammatory mediators, whereas LMWH did not [1].
| Evidence Dimension | Vein Wall Injury and Inflammation |
|---|---|
| Target Compound Data | PSI-697 significantly decreased vein wall stiffness, intimal thickness score, IL-13 levels, MCP-1 levels, and PDGF-ββ levels (all P<0.05 vs. control). |
| Comparator Or Baseline | LMWH (Enoxaparin) significantly decreased vein wall stiffness but did not reduce intimal thickness, IL-13, or PDGF-ββ compared to control. LMWH treatment increased vein wall monocytes and total inflammatory cells. |
| Quantified Difference | PSI-697 demonstrated superior inhibition of intimal thickening and inflammatory mediators (IL-13, PDGF-ββ) compared to LMWH (P<0.05). |
| Conditions | Rat inferior vena cava (IVC) stenosis model. Treatments administered daily from day 2 to day 7 post-thrombosis. PSI-697: 30 mg/kg oral gavage. LMWH: 3 mg/kg subcutaneous injection. |
Why This Matters
This provides direct evidence that PSI-697 inhibits thrombosis-associated vein wall injury via an anti-inflammatory mechanism superior to standard anticoagulation, a critical differentiator for studies focusing on vascular inflammation and post-thrombotic syndrome.
- [1] Myers DD Jr, Henke PK, Bedard PW, Wrobleski SK, Kaila N, Shaw G, Meier TR, Hawley AE, Schaub RG, Wakefield TW. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis. J Vasc Surg. 2006 Sep;44(3):625-32. View Source
